molecular formula C16H22F2N2O2 B12433222 Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Cat. No.: B12433222
M. Wt: 312.35 g/mol
InChI Key: SHDNLRJVAIEXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C16H22F2N2O2 It is a piperidine derivative that features a tert-butyl group, an amino group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

    Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as a hydroxy or alkyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxy or alkyl derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is unique due to the presence of both the difluorophenyl group and the tert-butyl-protected amino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3

InChI Key

SHDNLRJVAIEXBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.